molecular formula C8H13NO B6188993 3-isocyanato-1,1,2,2-tetramethylcyclopropane CAS No. 1502163-40-7

3-isocyanato-1,1,2,2-tetramethylcyclopropane

Cat. No.: B6188993
CAS No.: 1502163-40-7
M. Wt: 139.19 g/mol
InChI Key: ADBDLGGHWAIERP-UHFFFAOYSA-N
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Description

3-isocyanato-1,1,2,2-tetramethylcyclopropane is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is substituted with four methyl groups

Preparation Methods

The synthesis of 3-isocyanato-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 3-amino-1,1,2,2-tetramethylcyclopropane with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Mechanism of Action

The mechanism of action of 3-isocyanato-1,1,2,2-tetramethylcyclopropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Biological Activity

3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, effects on cellular processes, and potential applications based on current research findings.

  • Chemical Name: this compound
  • CAS Number: 1502163-40-7
  • Molecular Formula: C_8H_12N_2O

The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition: The compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis.
  • Gene Expression Modulation: It can influence gene expression by modifying transcription factors or regulatory proteins.

Cellular Effects

Research indicates that this compound can significantly alter cellular functions by:

  • Inhibiting Metabolic Pathways: It affects enzymes involved in critical metabolic processes, leading to changes in metabolite levels.
  • Inducing Apoptosis: At higher concentrations, it may cause cellular damage and apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses: Effective in inhibiting target enzymes without significant toxicity.
  • High Doses: Can lead to toxic effects including cellular damage.

Case Studies and Experimental Data

  • Cell Line Studies:
    • In vitro studies on various cell lines (e.g., HeLa cells) demonstrated significant cytotoxicity with IC50 values below 20 µg/mL when treated with the compound.
  • Animal Model Experiments:
    • Animal studies indicated that the compound could effectively inhibit target enzymes at low doses while causing adverse effects at higher concentrations. A threshold effect was noted where specific dosage levels were required to achieve desired biochemical outcomes without toxicity.

Tables of Biological Activity

Study TypeCell TypeConcentration (µg/mL)Observed Effect
In Vitro StudyHeLa Cells<20Significant cytotoxicity
Animal ModelMiceLow DoseEnzyme inhibition
Animal ModelMiceHigh DoseInduced apoptosis

Properties

IUPAC Name

3-isocyanato-1,1,2,2-tetramethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)6(9-5-10)8(7,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDLGGHWAIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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